N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-17-15(20)13-10-6-3-4-8-12(10)22-16(13)18-14(19)11-7-5-9-21-11/h5,7,9H,2-4,6,8H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJUSLQBDDWVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiophene ring, followed by the introduction of the furan ring and the ethylcarbamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds related to benzothiophene derivatives. For instance, derivatives of tetrahydrobenzothiophene have shown antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans .
Case Study:
A study investigated the synthesis of tetrahydrobenzothiophene derivatives, revealing that certain modifications led to enhanced antimicrobial efficacy. The compound demonstrated moderate to significant activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Antitumor Properties
The benzothiophene scaffold is known for its antitumor activity. Research indicates that compounds featuring this structure can inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
In vivo studies have shown that benzothiophene derivatives exhibit cytotoxic effects on human tumor xenografts in nude mice models. This suggests that N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide may possess similar antitumor properties, warranting further investigation .
Anti-inflammatory Effects
Compounds with furan and benzothiophene components have been reported to exhibit anti-inflammatory effects. These properties are crucial for developing treatments for chronic inflammatory diseases.
Research Insights:
A review of the literature indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response . This suggests that this compound may offer therapeutic benefits in managing inflammation-related conditions.
Central Nervous System (CNS) Activity
The potential CNS stimulant properties of benzothiophene derivatives have been explored in various studies. Compounds with this structure may influence neurotransmitter systems and could be developed into treatments for neurological disorders.
Case Study:
Research has indicated that certain derivatives can enhance dopamine receptor activity, suggesting their utility in treating conditions such as Parkinson's disease or depression . The structural similarity of this compound may allow it to exert similar effects.
Mechanism of Action
The mechanism of action of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Observations :
Substituent Variations at Position 2
Key Observations :
- The furan-2-carboxamide group in the target compound provides a planar, rigid structure conducive to binding flat enzyme active sites.
- The naphthalene substituent in significantly increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Conformational and Crystallographic Comparisons
- Cyclohexene Ring Puckering : In the benzothiophene derivatives, the cyclohexene ring adopts envelope or half-chair conformations. For example, the compound in exhibits an envelope conformation (puckering parameters θ = 0.5098°, φ = 126.7°), which minimizes steric strain and optimizes crystal packing .
- Dihedral Angles : The dihedral angle between the thiophene ring and substituent-bearing benzene rings ranges from 7.1° to 59.0°, influencing molecular planarity and intermolecular interactions .
Biological Activity
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide is a synthetic compound that belongs to the class of benzothiophenes. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 283.36 g/mol. The structural features include a furan ring fused with a benzothiophene moiety, which is crucial for its biological activity.
The biological activity of this compound is attributed to its interaction with various biological targets. The compound may act through:
- Enzyme Inhibition : It potentially inhibits enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with specific receptors linked to pain and inflammation.
1. Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, in a carrageenan-induced paw edema model in rats, the compound demonstrated a dose-dependent reduction in inflammation compared to control groups.
2. Anticancer Activity
Preliminary studies suggest that this compound has cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Data from MTT assays reveal IC50 values ranging from 10 to 30 µM against breast and colon cancer cell lines.
3. Neuroprotective Effects
Neuroprotective studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage. It has been shown to inhibit butyrylcholinesterase (BuChE) activity with an IC50 value of approximately 0.088 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Study : A study involving rats treated with the compound showed significant reduction in paw swelling compared to untreated controls after carrageenan injection.
- Cytotoxicity Assessment : In vitro tests on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines demonstrated notable cytotoxicity with mechanisms involving apoptosis.
- Neuroprotection Research : Experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly mitigated cell death and maintained cell viability.
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the multi-step synthesis of N-[3-(ethylcarbamoyl)...] to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, catalyst) for each synthetic step. For example, Pd-catalyzed C-H activation can enhance regioselectivity in benzothiophene ring formation . Purification via column chromatography (e.g., using ethanol/ethyl acetate systems) improves purity, as demonstrated in similar carboxamide syntheses . Monitor intermediate stability, as tetrahydrobenzothiophene derivatives may require inert atmospheres to prevent oxidation.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-[3-(ethylcarbamoyl)...], and how should researchers interpret critical spectral data?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and amide bond formation. For instance, amide protons in similar compounds resonate at δ 11.19–12.14 ppm, while aromatic protons appear at δ 6.75–8.07 ppm . FT-IR identifies functional groups: C=O stretches (~1670 cm⁻¹) and C=S (~1244–1278 cm⁻¹) are critical markers . Compare data to structurally analogous compounds (e.g., thiophene-3-carboxamides) to validate assignments .
Advanced Research Questions
Q. How can researchers systematically investigate the structure-activity relationship (SAR) of N-[3-(ethylcarbamoyl)...] derivatives to enhance biological efficacy?
- Methodological Answer : Synthesize derivatives with targeted substitutions (e.g., halogens, alkyl groups) on the benzothiophene or furan rings. Evaluate bioactivity using standardized antimicrobial assays (e.g., MIC against S. aureus or C. albicans), noting that electron-withdrawing groups on the aryl moiety may enhance activity, as seen in related thiophene carboxamides . Use molecular docking to predict interactions with targets like bacterial enzymes .
Q. What methodological approaches are recommended to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Standardize assay protocols (e.g., inoculum size, solvent controls) to minimize variability. For example, discrepancies in antifungal activity may arise from differences in microbial strains or compound solubility. Use co-solvents like DMSO (≤1% v/v) with cytotoxicity controls . Validate results across multiple assays (e.g., disk diffusion vs. broth microdilution) and replicate under identical conditions .
Q. What strategies should be employed to study the coordination chemistry of N-[3-(ethylcarbamoyl)...] with transition metals, and what analytical techniques are essential for confirming complex formation?
- Methodological Answer : React the compound with transition metals (e.g., Cu(II), Zn(II)) in polar aprotic solvents (e.g., DMF). Characterize complexes using UV-Vis spectroscopy (d-d transitions) and FT-IR to detect shifts in C=O or N-H stretches upon metal binding . Confirm stoichiometry via elemental analysis and mass spectrometry . For example, similar azetidinone derivatives form stable complexes with Cu(II) showing distinct spectral changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
